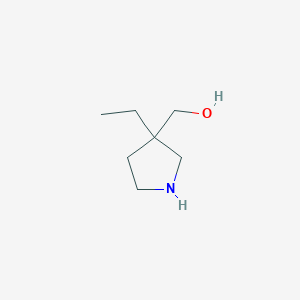

(3-Ethylpyrrolidin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-ethylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-7(6-9)3-4-8-5-7/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUSJCOWXGDRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Ethylpyrrolidin 3 Yl Methanol

Direct Synthesis Approaches to (3-Ethylpyrrolidin-3-yl)methanol

Direct synthesis aims to construct the racemic form of the target molecule, often prioritizing yield and simplicity. These methods typically involve the formation of the key carbon-carbon bonds at the C3 position of the pyrrolidine (B122466) ring.

The successful synthesis of this compound hinges on the strategic selection and preparation of key precursors. A common retrosynthetic analysis points towards precursors such as 3-substituted pyrrolidine-3-carboxylic acid esters or 3-pyrrolidinones.

One promising precursor is an N-protected pyrrolidine-3-carboxylic acid ester. This compound can be synthesized through various established routes, including the Dieckmann condensation of appropriate amino diesters. An alternative powerful method for accessing substituted pyrrolidines is the 1,3-dipolar cycloaddition between an azomethine ylide and an electron-deficient alkene. nih.govnih.gov

A plausible synthetic route could begin with the preparation of an N-protected 3-pyrrolidinecarboxylic acid ethyl ester. This precursor sets the stage for the introduction of the ethyl group.

Table 1: Potential Key Synthetic Precursors

| Precursor Name | Structure | Synthetic Utility |

|---|---|---|

| N-Boc-pyrrolidine-3-carboxylic acid ethyl ester | Allows for the introduction of an ethyl group via nucleophilic addition to the ester carbonyl, followed by reduction. | |

| N-Benzyl-3-pyrrolidinone | Can undergo α-alkylation with an ethyl halide, followed by further functional group manipulation. |

With a suitable precursor like an N-protected pyrrolidine-3-carboxylate in hand, a straightforward pathway to this compound involves a two-step sequence:

Grignard Reaction: The addition of an organometallic reagent, such as ethylmagnesium bromide (EtMgBr), to the ester carbonyl is a classic method for forming tertiary alcohols. However, this one-step conversion from an ester is not feasible for creating this compound. A more controlled approach is necessary. A potential strategy involves the reaction of a pyroglutamic acid derivative with a Grignard reagent, which has been used in the synthesis of other complex pyrrolidine structures. google.com A more direct, albeit challenging, approach would be the addition of an ethyl group to a 3-ketopyrrolidine precursor.

Reduction: A more controlled route involves first creating the corresponding 3-ethyl-3-pyrrolidinecarboxylic acid ester. This could potentially be achieved through α-ethylation of a pyrrolidine-3-carboxylate enolate. Subsequently, the ester functional group must be reduced to the primary alcohol. This reduction can be effectively carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF). mdpi.com The reaction requires careful control of temperature and stoichiometry to avoid side reactions.

An alternative pathway could involve the intramolecular cyclization of an acyclic amine precursor containing the required ethyl and hydroxymethyl-equivalent groups. mdpi.com

Table 2: Example Reaction Pathway Conditions

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | α-Ethylation (Hypothetical) | 1. LDA, THF, -78 °C; 2. Ethyl iodide | Forms the C-C bond to introduce the ethyl group at the C3 position. |

Asymmetric Synthesis of Chiral this compound Stereoisomers

Creating the single enantiomer of this compound requires sophisticated asymmetric strategies to control the formation of the stereogenic C3 center.

Enantioselective catalysis is a powerful tool for synthesizing chiral molecules. For pyrrolidines, two prominent strategies are catalytic asymmetric 1,3-dipolar cycloadditions and intramolecular aza-Michael additions. mdpi.comnih.gov

[3+2] Cycloadditions: The reaction of an azomethine ylide with a suitably substituted alkene dipolarophile, in the presence of a chiral metal catalyst (e.g., complexes of Copper(I), Silver(I), or Palladium(II)), can generate highly substituted pyrrolidines with excellent enantioselectivity. rsc.orgnih.govnih.gov To synthesize the target molecule, one could envision a cycloaddition where the dipolarophile carries the ethyl and a masked hydroxymethyl group, with the stereochemistry being directed by the chiral catalyst. mappingignorance.org

Aza-Michael Additions: The intramolecular conjugate addition of an amine onto an α,β-unsaturated ester, catalyzed by a chiral organocatalyst like a chiral phosphoric acid or a proline derivative, can form the pyrrolidine ring enantioselectively. nih.govwhiterose.ac.ukresearchgate.net This "Clip-Cycle" approach involves creating an acyclic precursor that, upon exposure to the catalyst, cyclizes to form the desired chiral pyrrolidine. whiterose.ac.uk

While this compound itself has only one stereocenter, diastereoselective strategies are crucial when using chiral auxiliaries or when building precursors with multiple stereocenters that are later modified.

A diastereoselective approach often involves attaching a chiral auxiliary to the precursor molecule. This auxiliary directs the stereochemical outcome of a subsequent reaction, such as alkylation. For instance, an N-acylpyrrolidine derived from a chiral amine could be deprotonated and reacted with ethyl iodide, where the chiral auxiliary would shield one face of the resulting enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would yield the enantioenriched 3-ethylpyrrolidine precursor.

Multi-component reactions, often catalyzed by Lewis acids like TiCl₄, can construct multiple stereocenters in a single operation with high diastereoselectivity, offering an efficient route to complex pyrrolidine structures. acs.orgnih.gov While overkill for the target molecule, the principles of stereochemical control from these reactions can be adapted. For example, controlling the relative stereochemistry in a precursor like a 3-ethyl-4-hydroxypyrrolidine derivative allows for subsequent elimination of the hydroxyl group to furnish a precursor to the target molecule.

Achieving high enantiomeric excess (ee) is the ultimate goal of asymmetric synthesis. Several methods can be employed to obtain the final product in high optical purity.

Catalyst and Ligand Optimization: In metal-catalyzed reactions, the choice of the chiral ligand is paramount. For instance, in palladium-catalyzed cycloadditions, phosphoramidite ligands have been shown to induce high levels of enantioselectivity. nih.gov Systematic screening of ligands, solvents, and temperature is essential to optimize the ee.

Chiral Phosphoric Acid (CPA) Catalysis: CPAs have emerged as powerful organocatalysts for a variety of enantioselective transformations, including aza-Michael reactions. whiterose.ac.ukrsc.org The bulky substituents on the chiral BINOL backbone of the CPA create a well-defined chiral pocket that effectively shields one face of the transition state, leading to high ee. beilstein-journals.org

Kinetic Resolution: If a racemic mixture is synthesized, it can sometimes be resolved through a kinetic resolution process. This involves reacting the racemate with a chiral catalyst or reagent that reacts faster with one enantiomer than the other, allowing for the separation of the unreacted, enantioenriched substrate. whiterose.ac.uk

Crystallization: In some cases, crystallization can be used to enhance enantiomeric purity. If the product forms a crystalline solid, it may be possible to induce crystallization of the desired enantiomer, or a diastereomeric salt formed with a chiral resolving agent, leaving the undesired enantiomer in the mother liquor.

Table 3: Comparison of Asymmetric Strategies

| Method | Principle | Typical Catalysts/Reagents | Potential ee |

|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | Stereocontrol during ring formation | Chiral Cu(I)-BOX, Ag(I)-Fesulphos, Pd(II)-Phosphoramidite | >95% |

| Intramolecular Aza-Michael Addition | Organocatalyzed enantioselective cyclization | Chiral Phosphoric Acids (e.g., TRIP), Proline derivatives | 82-99% nih.govresearchgate.net |

| Chiral Auxiliary | Diastereoselective alkylation followed by auxiliary removal | Evans oxazolidinones, SAMP/RAMP hydrazones | >98% (dr) |

Novel Synthetic Routes and Cascade Reactions for Pyrrolidinylmethanol Scaffolds

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid construction of complex molecular architectures from simple and readily available starting materials. researchgate.netgoogle.com These reactions are particularly valuable for generating libraries of structurally diverse compounds for high-throughput screening. In the context of pyrrolidinylmethanol scaffolds, MCRs can facilitate the assembly of the pyrrolidine ring with the desired substitution pattern in a single synthetic operation.

A notable example is the diastereoselective synthesis of highly substituted pyrrolidines through the asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent. researchgate.net This one-pot operation can construct up to three stereogenic centers with high diastereoselectivity. researchgate.net While this specific example does not directly yield a 3-ethyl-3-hydroxymethyl substituent, the underlying principle of combining multiple components to rapidly build the pyrrolidine core is highly relevant. Another approach involves the ultrasound-promoted one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones using citric acid as a green catalyst, highlighting the move towards more environmentally benign synthetic methods. nih.gov

| Multicomponent Reaction Type | Key Reactants | Catalyst/Conditions | Key Features | Reference |

| Asymmetric MCR | Optically active phenyldihydrofuran, N-tosyl imino ester, silane reagent | TiCl4, CH2Cl2, -78 °C to 23 °C | Highly diastereoselective, constructs up to three stereocenters. | researchgate.net |

| Ultrasound-promoted MCR | Aniline (B41778), aldehyde, diethyl acetylenedicarboxylate | Citric acid, ethanol, ultrasound | Green chemistry approach, excellent yields, short reaction times. | nih.gov |

| [3+2] Cycloaddition | Azomethine ylides, alkenes | Various (e.g., AgOAc) | Convergent synthesis of the pyrrolidine ring. | google.com |

Regioselective functionalization of a pre-existing pyrrolidine ring is another critical strategy for accessing specific substitution patterns. This approach is particularly useful when a suitable pyrrolidine precursor is readily available. Directing group-assisted C-H functionalization has become a powerful method for achieving high regioselectivity in the modification of saturated heterocycles.

For instance, a palladium-catalyzed C(sp3)–H arylation of pyrrolidines bearing a C(3) directing group has been developed to achieve selective synthesis of cis-3,4-disubstituted pyrrolidines. chemrxiv.org While this method focuses on arylation at the C4 position, the principle of using a directing group at C3 to control the regioselectivity of a reaction is a key concept that could be adapted for functionalization at or near the C3 position. The choice of directing group and catalyst system is crucial for controlling the site of the new bond formation.

| Functionalization Technique | Substrate | Reagent/Catalyst | Key Outcome | Reference |

| Pd-catalyzed C-H Arylation | Pyrrolidine with C(3) directing group | Pd(OAc)2, K2CO3 | Regio- and stereoselective C(4) arylation. | chemrxiv.org |

| Ring Contraction | N-substituted piperidines | Specific oxidant and additive | Selective synthesis of pyrrolidin-2-ones or 3-iodopyrroles. |

The formation of the ethyl group at the C3 position of the pyrrolidine ring necessitates a robust carbon-carbon bond-forming reaction. Several classical and modern methods are applicable to this transformation.

Conjugate additions of organometallic reagents to α,β-unsaturated carbonyl compounds are a well-established method for C-C bond formation. For instance, the conjugate addition of lithiated N-Boc allylic and benzylic amines to nitroalkenes provides a route to substituted pyrrolidines. rsc.org This strategy could be conceptually adapted where an appropriate pyrrolidine-based acceptor is reacted with an ethyl-containing nucleophile.

Palladium-catalyzed hydroarylation of pyrrolines represents a more modern approach to introduce substituents at the 3-position of the pyrrolidine ring. chemrxiv.org This method allows for the direct coupling of aryl groups, and modifications of this methodology could potentially be developed for the introduction of alkyl substituents.

A plausible and direct approach to this compound would involve the use of an organometallic reagent, such as ethylmagnesium bromide (a Grignard reagent), reacting with a suitable N-protected pyrrolidin-3-one. This would form the C-C bond and install the ethyl group at the C3 position, resulting in a tertiary alcohol. Subsequent reduction of a carbonyl group at a different position or manipulation of other functional groups would then lead to the final product.

| Reaction Type | Key Reagents | Product Type | Key Features | Reference |

| Conjugate Addition | Lithiated N-Boc amines, nitroalkenes | Substituted pyrrolidines | Enantioselective synthesis of 3,4-substituted pyrrolidines. | rsc.org |

| Pd-catalyzed Hydroarylation | N-alkyl pyrrolines, arylating agents | 3-Aryl pyrrolidines | Direct catalytic functionalization of the pyrrolidine ring. | chemrxiv.org |

| Grignard Reaction | N-protected pyrrolidin-3-one, Ethylmagnesium bromide | 3-Ethyl-3-hydroxypyrrolidine derivative | Direct formation of the C3-ethyl and C3-hydroxyl groups. | Inferred |

Reagents and Reaction Conditions for the Preparation of this compound

In a potential synthetic sequence starting from a precursor with a leaving group, the choice of this group is critical for the success of the reaction. For instance, if the ethyl group were to be introduced via nucleophilic substitution, a good leaving group such as a tosylate, mesylate, or halide would be required.

In the more probable scenario of a Grignard reaction with an N-protected pyrrolidin-3-one, promoters are not typically necessary as the Grignard reagent itself is highly reactive. However, in other C-C bond-forming reactions, Lewis acids can act as promoters by activating the electrophile.

The choice of solvent and the control of temperature are paramount for achieving high yields and minimizing side reactions.

For a Grignard reaction, anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential to prevent the quenching of the highly basic Grignard reagent. The reaction is typically initiated at a low temperature, such as 0 °C, and then allowed to warm to room temperature to ensure a controlled reaction.

The subsequent reduction of a carboxylate or ester group at the C3 position to the hydroxymethyl group would likely employ a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as THF or diethyl ether. These reactions are also typically performed at low initial temperatures (e.g., 0 °C) and then warmed to room temperature or refluxed to drive the reaction to completion.

Below is a table outlining a proposed synthetic approach with hypothetical optimized conditions.

| Synthetic Step | Starting Material | Reagents | Solvent | Temperature Profile | Intermediate/Product |

| 1. Ethyl Group Addition | N-Boc-pyrrolidin-3-one | Ethylmagnesium bromide | Anhydrous THF | 0 °C to room temperature | N-Boc-3-ethyl-3-hydroxypyrrolidine |

| 2. Carboxylic Acid Reduction | N-Boc-3-ethyl-pyrrolidine-3-carboxylic acid | Lithium aluminum hydride | Anhydrous THF | 0 °C to reflux | (N-Boc-3-ethylpyrrolidin-3-yl)methanol |

| 3. Deprotection | (N-Boc-3-ethylpyrrolidin-3-yl)methanol | Trifluoroacetic acid or HCl | Dichloromethane (B109758) | Room temperature | This compound |

Scale-Up Considerations and Industrial Relevance in the Preparation of this compound

The industrial relevance of this compound stems primarily from its role as a key building block in the synthesis of complex pharmaceutical compounds. A notable example is its likely use as an intermediate in the production of Upadacitinib, a Janus kinase (JAK1) inhibitor. The core structure of Upadacitinib features a (3S,4R)-3-ethyl-4-substituted pyrrolidine moiety, highlighting the importance of efficiently producing chiral derivatives of this compound on a large scale. The transition from laboratory-scale synthesis to industrial production of such intermediates presents a unique set of challenges and considerations aimed at ensuring safety, cost-effectiveness, and consistent product quality.

Key Challenges in the Scale-Up of Pyrrolidine Derivative Synthesis:

The large-scale synthesis of substituted pyrrolidines, including this compound, involves addressing several critical factors that may not be prominent at the lab scale. These include:

Stereochemical Control: For pharmaceutical applications, achieving high stereochemical purity is paramount. In the context of intermediates for drugs like Upadacitinib, controlling the stereochemistry at the C3 and C4 positions of the pyrrolidine ring is crucial. Methods that are effective on a small scale, such as certain chiral auxiliaries or asymmetric catalysts, may become economically unviable or technically challenging to implement in large reactors.

Purification: Isolating the desired product with high purity on a multi-kilogram or ton scale can be a significant bottleneck. Chromatographic purification, which is common in laboratory settings, is often not feasible for large-scale production due to high solvent consumption and low throughput. Therefore, developing robust crystallization or distillation methods is essential for efficient and economical purification.

Process Safety: A thorough understanding of the reaction thermodynamics and kinetics is necessary to prevent runaway reactions and ensure safe operation. This includes identifying potential exotherms and implementing effective heat management strategies. The handling of potentially hazardous intermediates and byproducts also requires careful consideration and appropriate containment measures.

Industrial Synthesis Strategies and Process Optimization:

To address the challenges of scaling up the synthesis of this compound and related compounds, several strategies are employed in the pharmaceutical industry. These often involve a multi-step approach that prioritizes efficiency and control at each stage. While specific proprietary process details for this compound are not publicly available, general principles for the industrial production of substituted pyrrolidines can be inferred from the patent literature and process chemistry studies.

A plausible industrial route to a key intermediate like a protected form of this compound, for example, benzyl (3S,4R)-3-ethyl-4-(hydroxymethyl)pyrrolidine-1-carboxylate, would likely involve a carefully designed sequence of reactions that are amenable to large-scale execution. This could involve steps such as asymmetric hydrogenation or diastereoselective reduction to establish the desired stereochemistry, followed by robust protection and deprotection steps.

The optimization of such a process would focus on several key parameters, as illustrated in the following hypothetical data table:

Table 1: Key Process Parameters for Scale-Up of a Hypothetical this compound Intermediate Synthesis

| Parameter | Laboratory Scale (grams) | Pilot Plant Scale (kilograms) | Industrial Scale (metric tons) | Key Considerations for Scale-Up |

| Starting Material Purity | >98% | >99% | >99.5% | Impurity profile can affect catalyst performance and final product purity. |

| Solvent Selection | Dichloromethane, THF | Toluene, 2-Methyl-THF | Toluene, Methanol (B129727) | Shift to less hazardous and more easily recyclable solvents. |

| Reaction Temperature | -78°C to 100°C | -20°C to 80°C | 0°C to 60°C | Narrower and safer operating ranges to control exotherms and side reactions. |

| Catalyst Loading | 1-5 mol% | 0.1-1 mol% | <0.1 mol% | Minimizing catalyst cost and facilitating removal from the final product. |

| Purification Method | Column Chromatography | Crystallization, Distillation | Fractional Distillation, Recrystallization | Development of scalable and cost-effective purification methods. |

| Typical Batch Size | 1-100 g | 10-100 kg | >1000 kg | Requires larger reactors and specialized handling equipment. |

| Process Safety Measures | Fume hood | Process hazard analysis (PHA), specialized reactors | HAZOP studies, dedicated containment facilities | Increasingly stringent safety protocols at larger scales. |

Economic and Industrial Impact:

Furthermore, the environmental impact of pharmaceutical manufacturing is an increasing concern. The development of "green" synthetic routes that minimize waste, use less hazardous solvents, and are more energy-efficient is a key area of focus in modern process chemistry. For a high-volume intermediate like a precursor to a blockbuster drug, such optimizations can have a significant positive environmental impact.

The following table outlines some of the key economic and industrial factors associated with the production of a high-value intermediate like this compound:

Table 2: Economic and Industrial Factors in the Production of this compound

| Factor | Description | Impact on Industrial Relevance |

| Demand | Driven by the market for the final drug product (e.g., Upadacitinib). | High demand for the final drug necessitates a reliable and scalable supply of the intermediate. |

| Cost of Raw Materials | The price of starting materials, reagents, and catalysts. | A key driver of the overall production cost; process optimization aims to use cheaper and more readily available materials. |

| Manufacturing Infrastructure | Availability of suitable reactors, purification equipment, and containment facilities. | Significant capital investment is required for dedicated manufacturing lines. |

| Regulatory Compliance | Adherence to Good Manufacturing Practices (GMP) and other regulatory standards. | Ensures the quality, safety, and efficacy of the final pharmaceutical product. |

| Intellectual Property | Patents covering the synthesis of the intermediate and the final drug. | Can influence the competitive landscape and the cost of the medication. |

Chemical Reactivity and Reaction Mechanisms of 3 Ethylpyrrolidin 3 Yl Methanol

Mechanistic Elucidation of Key Transformations Involving the Pyrrolidine (B122466) Ring

The reactivity of the pyrrolidine ring in (3-Ethylpyrrolidin-3-yl)methanol is a subject of significant interest. The stability of the ring and its propensity to undergo cleavage are influenced by factors such as ring strain, the nature of substituents, and the reaction conditions.

Ring-Opening and Ring-Closure Mechanisms

The pyrrolidine ring, while generally stable, can undergo ring-opening reactions under specific conditions, often driven by the release of ring strain or through the participation of neighboring groups. The mechanisms of these transformations can be varied, including radical, transition-metal-catalyzed, and acid- or base-mediated pathways.

For instance, the ring-opening of alkylidenecyclopropanes, which share the feature of ring strain with pyrrolidines, can proceed via radical intermediates. The addition of a radical to the double bond can induce the opening of the three-membered ring to form a more stable radical species. nih.gov While not a direct analogue, this highlights how strain can facilitate ring cleavage. In the context of pyrrolidines, similar radical-mediated ring-openings could be envisaged, particularly with appropriate radical initiators and reaction conditions.

Transition metal catalysis offers another avenue for pyrrolidine ring manipulation. For example, rhodium-catalyzed carbonylation of aziridines, three-membered nitrogen heterocycles, leads to the formation of β-lactams through a ring-expansion mechanism. princeton.edu While this compound does not possess an aziridine (B145994) ring, this illustrates the potential for metal catalysts to insert into C-N bonds and promote ring transformations.

Acid-catalyzed ring-opening of epoxides, three-membered oxygen-containing heterocycles, is a well-established reaction. libretexts.orglibretexts.org The protonation of the ether oxygen makes the ring susceptible to nucleophilic attack. Although pyrrolidines are less strained than epoxides, under strongly acidic conditions, protonation of the nitrogen atom could potentially facilitate ring cleavage by a nucleophile, though this would likely require harsh conditions due to the higher stability of the five-membered ring.

Conversely, ring-closure reactions are fundamental to the synthesis of the pyrrolidine scaffold itself. A common strategy involves the intramolecular cyclization of acyclic precursors. For example, the cyclization of an aminoaldehyde can lead to the formation of a pyrrolidine ring. nih.gov

| Reaction Type | General Mechanistic Features | Applicability to this compound (Analogous Systems) |

| Radical Ring-Opening | Initiation by a radical source, formation of a ring-opened radical intermediate. nih.gov | Potentially feasible under specific radical conditions, though likely requires significant activation. |

| Transition-Metal Catalyzed | Insertion of a metal into a C-N or C-C bond, followed by rearrangement or further reaction. princeton.edu | Could be explored with suitable catalysts, but specific examples for 3,3-disubstituted pyrrolidines are scarce. |

| Acid-Catalyzed Ring-Opening | Protonation of the nitrogen atom, followed by nucleophilic attack. libretexts.orglibretexts.org | Likely requires harsh conditions due to the stability of the pyrrolidine ring. |

| Intramolecular Cyclization (Synthesis) | Nucleophilic attack of the amine onto an electrophilic center in the same molecule. nih.gov | A primary method for the synthesis of the pyrrolidine ring system. |

Stereochemical Courses of Reactions

The stereochemistry of reactions involving the pyrrolidine ring is of paramount importance, especially when chiral centers are present, as is the case in many biologically active molecules. The synthesis of substituted pyrrolidines with high stereocontrol is a key area of research.

The stereoselective synthesis of pyrrolidines containing a quaternary stereocenter at the C3 or C4 position has been achieved through various methods, including Claisen rearrangements and palladium-catalyzed allylation. nih.gov For example, a Claisen rearrangement of allyl ether derivatives of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can provide pyrrolidine-2,3-diones with a quaternary stereocenter with high diastereoselectivity. nih.gov This demonstrates that it is possible to control the stereochemistry at a newly formed quaternary center within a pyrrolidine ring.

Furthermore, highly stereodivergent syntheses of chiral C4-ester-quaternary pyrrolidines have been developed using silver-catalyzed [3+2] cycloaddition reactions. By selecting the appropriate chiral ligand, either the exo or endo product can be obtained with excellent diastereo- and enantioselectivities. organic-chemistry.org While this example pertains to the C4 position, it underscores the principle of using chiral catalysts to control the stereochemical outcome of reactions that form substituted pyrrolidines.

In the context of this compound, if the starting materials for its synthesis are chiral, the stereochemical integrity of the chiral center at C3 would need to be maintained or controlled throughout the synthetic sequence. For instance, the synthesis of optically pure (S)-3-hydroxypyrrolidine has been achieved from L-glutamic acid, where the chirality is preserved. google.com

| Reaction Type | Stereochemical Control | Relevance to this compound |

| Claisen Rearrangement | High diastereoselectivity in the formation of a quaternary stereocenter. nih.gov | Demonstrates the potential for stereocontrolled synthesis of 3,3-disubstituted pyrrolidines. |

| Catalytic Cycloaddition | Stereodivergent synthesis using chiral ligands to control diastereoselectivity and enantioselectivity. organic-chemistry.org | A powerful strategy for accessing specific stereoisomers of substituted pyrrolidines. |

| Synthesis from Chiral Pool | Preservation of existing stereocenters from readily available chiral starting materials. google.com | A common approach to obtaining enantiomerically pure pyrrolidine derivatives. |

Reactions of the Hydroxyl Group in this compound

The primary hydroxyl group in this compound is a key site for functionalization. However, its reactivity is influenced by the steric hindrance imposed by the adjacent quaternary carbon and the presence of the tertiary amine.

Selective Oxidation and Reduction Pathways

The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde or carboxylic acid requires reagents that are tolerant of the tertiary amine. Similarly, the reduction of these oxidized species back to the alcohol must also be compatible with the pyrrolidine ring.

A variety of methods are available for the selective oxidation of primary alcohols to aldehydes. Reagents such as pyridinium (B92312) chlorochromate (PCC) are known to oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. libretexts.org Another efficient method involves the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like N-chlorosuccinimide. This system shows high selectivity for the oxidation of primary alcohols over secondary alcohols. nih.govnih.gov

For the reduction of carboxylic acids to aldehydes, selective methods are required to avoid over-reduction to the alcohol. One approach involves the use of iron-catalyzed hydrosilylation with tetramethyldisiloxane (TMDS). researchgate.net Alternatively, carboxylic acids can be reduced to primary alcohols using reagents like borane-tetrahydrofuran (B86392) complex (BH3-THF), which is known to selectively reduce carboxylic acids in the presence of other carbonyl groups. khanacademy.org Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also effect this transformation. libretexts.org

| Transformation | Reagent/Catalyst | Selectivity | Reference |

| Alcohol to Aldehyde | Pyridinium chlorochromate (PCC) | Selective for 1° alcohols. | libretexts.org |

| Alcohol to Aldehyde | TEMPO/N-chlorosuccinimide | High selectivity for 1° over 2° alcohols. | nih.govnih.gov |

| Carboxylic Acid to Aldehyde | Fe(CO)3(t-PBO)/TMDS | Selective reduction to the aldehyde. | researchgate.net |

| Carboxylic Acid to Alcohol | Borane-THF (BH3-THF) | Selective for carboxylic acids. | khanacademy.org |

| Carboxylic Acid to Alcohol | Lithium aluminum hydride (LiAlH4) | Strong, non-selective reducing agent. | libretexts.org |

Esterification and Etherification Reactions

Esterification of the sterically hindered primary alcohol in this compound can be challenging. Standard Fischer esterification conditions, which involve heating with a carboxylic acid and a strong acid catalyst, might lead to side reactions involving the tertiary amine or may be inefficient due to steric hindrance. masterorganicchemistry.com

More sophisticated methods are often required for the esterification of hindered alcohols. For example, the use of coupling reagents that activate the carboxylic acid can facilitate the reaction. The reaction of various carboxylic acids with methanol (B129727) has been studied using sulfated zirconia as a catalyst. researchgate.net

Etherification of hindered alcohols also presents challenges. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for hindered systems due to competing elimination reactions. organic-chemistry.org Alternative methods, such as those employing electrochemical activation, have been developed for the synthesis of hindered ethers. sigmaaldrich.com

Reactivity of the Tertiary Amine Nitrogen in this compound

The tertiary amine nitrogen in this compound is a nucleophilic and basic center. Its reactivity is, however, modulated by the steric hindrance imposed by the ethyl group on the nitrogen and the two substituents at the C3 position of the pyrrolidine ring.

The nitrogen atom can undergo alkylation with electrophiles such as alkyl halides to form quaternary ammonium (B1175870) salts. However, the rate of this reaction would be expected to be slower compared to less sterically hindered tertiary amines. nih.gov

Oxidation of the tertiary amine to the corresponding N-oxide can be achieved using oxidizing agents like hydrogen peroxide or peroxy acids. The formation of the N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and reactivity of the molecule. These N-oxides can be useful as intermediates in further synthetic transformations or to modify the pharmacological properties of the parent amine.

The basicity of the tertiary amine will also be influenced by the steric environment. While it can still act as a proton acceptor, the accessibility of the lone pair to a proton may be reduced compared to less hindered amines.

Alkylation and Acylation Reactions

The secondary amine of the pyrrolidine ring is a primary site for alkylation and acylation reactions. These transformations are fundamental for introducing further molecular complexity and modulating the compound's properties.

Alkylation: N-alkylation of the pyrrolidine nitrogen is a common reaction, typically achieved by reacting the parent molecule with an alkyl halide or other electrophilic alkylating agents. The reaction proceeds via a standard nucleophilic substitution mechanism. The choice of solvent and base is crucial in these reactions to control the extent of alkylation and minimize side reactions. While specific studies on the alkylation of this compound are not extensively documented in publicly available literature, general principles of pyrrolidine chemistry suggest that it would readily undergo N-alkylation.

The tertiary alcohol at the 3-position is generally less reactive towards alkylation than the secondary amine under typical conditions. However, under more forcing conditions or with specific catalysts, O-alkylation to form an ether is possible. A study on the dehydroxylative alkylation of tertiary alcohols using titanium catalysis has shown that C-O bond homolysis can generate a tertiary carbon radical, which can then be alkylated. organic-chemistry.org This suggests a potential, albeit less common, pathway for modifying the hydroxymethyl group.

Acylation: The acylation of the pyrrolidine nitrogen to form an amide is also a highly favorable reaction. This is typically carried out using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions are generally high-yielding and serve to introduce a wide range of functional groups. For instance, acylation of pyrrolidine-2,4-diones at the C-3 position has been reported, highlighting the possibility of acylation at different sites within the pyrrolidine scaffold under specific conditions.

The primary alcohol can also be acylated to form an ester. The use of a weak base is often employed to prevent acid-induced side reactions, such as dehydration or rearrangement. youtube.com The relative reactivity of the amine and alcohol towards acylation can be controlled by the choice of reagents and reaction conditions. For instance, selective N-acylation can often be achieved at lower temperatures due to the higher nucleophilicity of the amine.

Table 1: General Alkylation and Acylation Reactions of Pyrrolidine Derivatives

| Reaction Type | Reagent/Conditions | Product Type | Potential Side Reactions |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-Alkyl pyrrolidine | Over-alkylation (quaternization), Elimination from alkyl halide |

| N-Acylation | Acyl chloride, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-Acyl pyrrolidine (Amide) | Diacylation (if primary amine), Racemization (if chiral center) |

| O-Alkylation | Strong base (e.g., NaH), Alkyl halide, Aprotic solvent | Ether | Elimination from alkyl halide |

| O-Acylation | Acyl chloride, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | Ester | Dehydration of alcohol, Rearrangement |

Quaternization Chemistry

The nitrogen atom of the pyrrolidine ring can undergo quaternization, a reaction where it is alkylated to form a quaternary ammonium salt. This transformation significantly alters the electronic and physical properties of the molecule, rendering it more water-soluble and introducing a permanent positive charge.

A key mechanistic insight into the quaternization of pyrrolidine derivatives comes from a study on the alkylation of a phenol (B47542) with 1-(3-chloropropyl)pyrrolidine. nih.gov This study provided evidence for the formation of a transient azetidinium ion as the active alkylating agent. nih.gov This intramolecular cyclization of the chloropropyl side chain to form a strained four-membered ring demonstrates a specific pathway for quaternization.

In the case of this compound, direct N-alkylation with an excess of an alkylating agent would lead to the formation of a quaternary ammonium salt. The reactivity towards quaternization is influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent. While specific quaternization studies on this compound are scarce, the general principles of amine chemistry suggest that it would readily form quaternary salts.

Table 2: Quaternization of Pyrrolidine Derivatives

| Substrate | Alkylating Agent | Intermediate/Product | Key Findings |

| 1-(3-Chloropropyl)pyrrolidine | - (Intramolecular) | Azetidinium ion | Active alkylating species is a cyclic quaternary ammonium ion. nih.gov |

| General Pyrrolidine | Excess Alkyl Halide (e.g., CH₃I) | N,N-Dialkylpyrrolidinium halide | Standard pathway for forming quaternary ammonium salts. |

Investigations into Unforeseen and Novel Side Reactions

The synthesis and subsequent reactions of substituted pyrrolidines can sometimes lead to unexpected outcomes, including the formation of byproducts through novel reaction pathways. Understanding these side reactions is crucial for optimizing reaction conditions and ensuring the purity of the desired product.

Identification of Unexpected Reaction Pathways

In the context of palladium-catalyzed reactions of pyrroline (B1223166) precursors to 3-substituted pyrrolidines, redox side-reactions have been identified as significant competitors to the desired arylation process. chemrxiv.org These can lead to the formation of hydroarylated products and dihydropyridinium species, which are known to be reactive and can lead to further side-reactions like dimerization. chemrxiv.org While these reactions were observed in the synthesis of the pyrrolidine ring itself, they highlight the potential for complex and sometimes unpredictable reactivity in this chemical space.

Another potential for unforeseen reactions lies in the reactivity of the tertiary alcohol. Under acidic conditions, tertiary alcohols can undergo dehydration to form an alkene. youtube.com In the case of this compound, this would lead to the formation of 3-ethyl-4-methylidene-pyrrolidine. Furthermore, the carbocation intermediate formed during such a reaction could potentially undergo rearrangement, leading to a mixture of products.

Byproduct Formation and Control

The formation of byproducts in the synthesis and reactions of this compound can arise from several sources. Over-alkylation of the nitrogen to form quaternary salts is a common byproduct in N-alkylation reactions, which can be controlled by using a stoichiometric amount of the alkylating agent or by careful selection of the base and reaction conditions.

In acylation reactions, the presence of a tertiary alcohol introduces the possibility of elimination as a side reaction, particularly under harsh conditions. youtube.com The use of mild bases and controlled temperatures can help to minimize this unwanted pathway.

During the synthesis of substituted pyrrolidines, incomplete cyclization or the formation of oligomeric products can also occur. The success of cyclization reactions often depends on factors such as concentration (high dilution favors intramolecular reactions) and the nature of the starting materials and catalysts. For example, in the synthesis of 3-substituted pyrrolidines via palladium-catalyzed hydroarylation, the stability of the oxidized byproduct (pyrrole) was found to be key in preventing further side-reactions and cleanly delivering the desired hydroarylated product. chemrxiv.org

Table 3: Potential Byproducts and Control Strategies

| Reaction Type | Potential Byproduct | Formation Pathway | Control Strategy |

| N-Alkylation | Quaternary Ammonium Salt | Over-alkylation of the nitrogen atom. | Stoichiometric control of alkylating agent, use of bulky alkylating agents. |

| Reactions involving the tertiary alcohol | 3-Ethyl-4-methylidene-pyrrolidine | Acid-catalyzed dehydration. | Avoidance of strong acids, use of mild reaction conditions. youtube.com |

| Palladium-catalyzed synthesis | Dimerized products, oxidized species | Side reactions of reactive intermediates. | Optimization of catalyst, ligand, and reaction conditions. chemrxiv.org |

Derivatization Strategies and Analogue Design of 3 Ethylpyrrolidin 3 Yl Methanol

Structural Modification at the Pyrrolidine (B122466) Ring System

The pyrrolidine ring is a prevalent structure in many biologically active compounds and natural products. osaka-u.ac.jp Its non-planar, puckered conformation allows for the exploration of three-dimensional chemical space, a desirable feature in drug design. nih.gov Modifications to the pyrrolidine ring of (3-Ethylpyrrolidin-3-yl)methanol can significantly alter its physicochemical properties and biological activity.

Synthesis of Substituted Pyrrolidinylmethanols

The synthesis of substituted pyrrolidines is a well-developed area of organic chemistry, with numerous methods applicable to the modification of the this compound core. organic-chemistry.org These methods often start from readily available precursors like proline or other cyclic compounds. nih.gov

One common approach involves the use of ruthenium-catalyzed cascade cyclization of diazo pyruvates and anilines to yield polysubstituted pyrrolidines. nih.gov Another strategy is the intramolecular C-H amination of N-fluoride amides catalyzed by copper complexes, which can produce various pyrrolidines. acs.org Furthermore, photo-promoted ring contraction of pyridines using silylborane presents a novel route to access functionalized pyrrolidine derivatives. osaka-u.ac.jp

These synthetic routes allow for the introduction of a wide array of substituents at various positions on the pyrrolidine ring, leading to a diverse library of analogues.

Table 1: Representative Synthetic Methods for Substituted Pyrrolidinylmethanols

| Method | Description | Precursors | Catalyst/Reagent | Ref. |

| Cascade Cyclization | Ruthenium-catalyzed reaction to form polysubstituted pyrrolidines. | Diazo pyruvates, Anilines | Ruthenium complex | nih.gov |

| Intramolecular C-H Amination | Copper-catalyzed cyclization of N-halide amides to form pyrrolidines. | N-fluoride amides | Copper complex | acs.org |

| Ring Contraction | Photo-promoted reaction of pyridines to afford pyrrolidine derivatives. | Pyridines, Silylborane | Light | osaka-u.ac.jp |

| Reductive Amination | Iron-catalyzed reductive amination of ω-amino fatty acids. | ω-amino fatty acids | Iron complex, Phenylsilane | nih.gov |

Impact of Substituents on Chemical Reactivity

The introduction of substituents onto the pyrrolidine ring has a profound impact on the molecule's chemical reactivity. These effects are primarily governed by steric and electronic factors.

Electronic Effects: Electron-withdrawing or electron-donating groups can alter the basicity and nucleophilicity of the pyrrolidine nitrogen. nih.gov For instance, electron-withdrawing groups decrease the electron density on the nitrogen atom, reducing its basicity. Conversely, electron-donating groups enhance basicity. The nature and position of substituents also influence the reactivity of the ring carbons towards nucleophilic or electrophilic attack. researchgate.netnih.gov

Steric Effects: The size and orientation of substituents can influence the conformation of the five-membered ring, a phenomenon known as pseudorotation. nih.gov This conformational preference can, in turn, affect the accessibility of the nitrogen lone pair and other reactive sites on the molecule, thereby modulating its reactivity. nih.gov For example, bulky substituents can hinder the approach of reactants, slowing down reaction rates.

Functionalization of the Hydroxymethine Moiety

The primary alcohol of the hydroxymethine group in this compound is a key site for functionalization, allowing for the creation of a wide range of derivatives with potentially new properties.

Preparation of Novel Esters and Ethers

The hydroxyl group can be readily converted into esters and ethers through well-established synthetic protocols.

Esterification: Esters can be synthesized through methods like Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net This reaction allows for the coupling of the alcohol with a wide variety of carboxylic acids, yielding novel ester derivatives. Enzymatic approaches, for instance using Novozym 435 for transesterification, offer a green alternative for synthesizing esters. nih.gov

Etherification: The Williamson ether synthesis is a classic method for preparing ethers, involving the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Other methods for ether synthesis can also be employed depending on the desired complexity of the target molecule.

Table 2: Potential Ester and Ether Derivatives of this compound

| Derivative Type | General Structure | Synthetic Method | Potential R-Group |

| Ester | R-COO-CH₂-(C₆H₁₂N) | Steglich Esterification | Alkyl, Aryl, Heteroaryl |

| Ether | R-O-CH₂-(C₆H₁₂N) | Williamson Ether Synthesis | Alkyl, Aryl, Benzyl |

Incorporation into Polycyclic and Spiro Systems

The pyrrolidine scaffold is a valuable building block for the construction of more complex molecular architectures, including polycyclic and spirocyclic systems.

Polycyclic Systems: The this compound core can be incorporated into fused or bridged polycyclic systems. For example, intramolecular cyclization reactions can be designed to form new rings fused to the pyrrolidine. The synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles is one such example of creating a fused bicyclic system. nih.gov

Spiro Systems: Spiro compounds, where two rings share a single atom, are of significant interest in medicinal chemistry. The synthesis of spirooxindoles grafted with a pyrrolidine moiety can be achieved through one-pot multi-component reactions. ekb.eg Regioselective 1,3-dipolar cycloaddition reactions are also a powerful tool for constructing spirooxindolo-pyrrolidines. nih.gov These strategies offer a pathway to novel spirocyclic analogues of this compound. nih.gov

Synthesis and Characterization of Pyrrolidine-Piperidine Hybrid Derivatives

Hybrid molecules that combine the structural features of both pyrrolidine and piperidine (B6355638) rings have attracted considerable attention. These hybrids aim to merge the favorable properties of both five- and six-membered nitrogen heterocycles. nih.gov

The synthesis of such hybrids can be achieved through various strategies, including electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor, which provides an efficient route to both pyrrolidine and piperidine derivatives. beilstein-journals.org Another approach involves multi-component reactions designed to construct the hybrid scaffold in a single step. For instance, a new spirooxindole grafted with both pyrrolidino and piperidino moieties has been synthesized and characterized. ekb.eg The characterization of these complex molecules relies heavily on spectroscopic techniques such as ¹H NMR, ¹³C NMR, and X-ray crystallography to confirm their structure and stereochemistry. ekb.eg

Table 3: Examples of Pyrrolidine-Containing Hybrid Systems

| Hybrid System | Description | Synthetic Strategy | Ref. |

| Spirooxindole-Pyrrolidine/Piperidine | A spiro compound containing an oxindole, a pyrrolidine, and a piperidine ring. | One-pot reaction of chalcone, isatin, and (R)-piperidine-2-carboxylic acid. | ekb.eg |

| Pyrrolidine-Fused Systems | Bicyclic systems where a pyrrolidine ring is fused with another ring, such as a pyrazole. | Cycloaddition reactions. | nih.gov |

| Pyrrolidine-Piperidine Linked Systems | Molecules containing both a pyrrolidine and a piperidine ring connected by a linker. | Stepwise synthesis involving coupling reactions. | nih.gov |

Development of Libraries of Pyrrolidinylmethanol Derivatives for Screening

The generation of chemical libraries around a core scaffold is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) and the identification of lead compounds. For a scaffold such as this compound, the development of a derivative library for screening would involve the strategic modification of its key functional groups—the secondary amine and the primary alcohol—to generate a diverse collection of analogues. This process is often carried out using parallel synthesis or combinatorial chemistry techniques, which allow for the rapid and efficient production of a large number of compounds. uniroma1.itspirochem.com

The design of such a library would focus on introducing a wide range of chemical diversity to probe the chemical space around the this compound core. This involves the use of various building blocks that can be coupled to the scaffold to modulate properties such as size, lipophilicity, hydrogen bonding capacity, and charge.

A key strategy in library development is the use of robust and high-yielding chemical reactions that are amenable to automation and parallel processing. For the this compound scaffold, derivatization would primarily target the nucleophilic secondary amine and the primary hydroxyl group.

Derivatization of the Pyrrolidine Nitrogen:

The secondary amine of the pyrrolidine ring is a prime site for modification. Common derivatization strategies include:

Acylation: Reaction with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides would yield a library of amides and sulfonamides. This introduces a variety of substituents that can explore different binding pockets in a biological target.

Reductive Amination: Reaction with a library of aldehydes or ketones in the presence of a reducing agent would generate a range of N-alkylated derivatives. This allows for the introduction of different alkyl and aryl groups, modifying the steric and electronic properties of the pyrrolidine nitrogen.

Urea and Thiourea Formation: Treatment with various isocyanates or isothiocyanates would produce a library of ureas and thioureas, which are common pharmacophores in drug molecules.

Derivatization of the Hydroxymethyl Group:

The primary alcohol provides another handle for introducing diversity:

Esterification: Coupling with a library of carboxylic acids would produce a series of esters, altering the polarity and hydrogen bonding potential of this part of the molecule.

Etherification: Alkylation with a variety of alkyl halides or through Mitsunobu reactions with different alcohols would generate a library of ethers, providing another means to explore the steric and electronic requirements of a target.

The combination of these derivatization strategies at both the amine and alcohol positions allows for the creation of a large and diverse library from a single core scaffold. The "split-and-pool" synthesis method, a cornerstone of combinatorial chemistry, could be employed to generate a vast number of unique compounds. nih.gov In this approach, a solid support is divided into portions, each reacting with a different building block at one functional group. The portions are then pooled, mixed, and re-divided for reaction with a second set of building blocks at the other functional group, leading to an exponential increase in the number of distinct compounds.

The resulting library of this compound derivatives would then be subjected to high-throughput screening against a biological target of interest to identify "hit" compounds with desired activity. The structures of these hits can then inform the design of more focused, second-generation libraries for lead optimization.

Below is a hypothetical data table illustrating a small, representative subset of a screening library that could be generated from the this compound scaffold using the derivatization strategies described above.

| Compound ID | R1 (at Nitrogen) | R2 (at Oxygen) | Molecular Formula | Molecular Weight ( g/mol ) |

| DEM-001 | H | H | C₇H₁₅NO | 129.20 |

| DEM-002 | -C(O)CH₃ | H | C₉H₁₇NO₂ | 171.24 |

| DEM-003 | H | -C(O)Ph | C₁₄H₁₉NO₂ | 233.31 |

| DEM-004 | -CH₂Ph | H | C₁₄H₂₁NO | 219.33 |

| DEM-005 | H | -CH₃ | C₈H₁₇NO | 143.23 |

| DEM-006 | -C(O)NHPh | H | C₁₄H₂₀N₂O₂ | 248.32 |

| DEM-007 | -SO₂CH₃ | H | C₈H₁₇NO₃S | 207.29 |

| DEM-008 | -C(O)CH₃ | -C(O)CH₃ | C₁₁H₁₉NO₃ | 213.27 |

| DEM-009 | -CH₂-c-C₃H₅ | H | C₁₁H₂₁NO | 183.29 |

| DEM-010 | H | -PO(OH)₂ | C₇H₁₆NO₄P | 209.18 |

Table 1. Hypothetical Library of this compound Derivatives

This systematic approach to derivatization and library creation is essential for efficiently exploring the therapeutic potential of novel scaffolds like this compound.

Computational and Theoretical Studies on 3 Ethylpyrrolidin 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and interactions.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting the reactivity of a molecule. The energies and spatial distributions of these orbitals indicate a molecule's ability to act as an electron donor or acceptor. For (3-Ethylpyrrolidin-3-yl)methanol, no published studies have reported the calculation of its HOMO-LUMO gap or the visualization of its frontier orbitals. Such a study would provide valuable insights into its potential reaction mechanisms and kinetic stability.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule, often visualized through electrostatic potential (ESP) maps, is crucial for understanding its intermolecular interactions, such as hydrogen bonding and susceptibility to nucleophilic or electrophilic attack. There are currently no available ESP maps or detailed analyses of the partial atomic charges for this compound. This information would be invaluable for predicting its solvation properties and its interaction with biological targets.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure of a molecule is intrinsically linked to its function. Conformational analysis helps to identify the most stable arrangements of atoms and the energy barriers between them.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's conformational flexibility over time. These simulations can reveal the accessible conformations of this compound in different environments, such as in solution or in the presence of a binding partner. To date, no MD simulation studies have been published for this compound.

Density Functional Theory (DFT) for Conformation Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to predict the geometries and relative energies of different conformers. acs.orgacs.org While DFT has been extensively applied to various pyrrolidine (B122466) derivatives to understand their stereochemistry and reactivity, specific DFT calculations for the conformational landscape of this compound are not present in the current body of scientific literature. acs.orgacs.org Such studies would be essential to determine its preferred three-dimensional structure.

Prediction of Reaction Pathways and Transition States

Computational methods can be used to model chemical reactions, identifying the most likely pathways and the structures and energies of the transition states involved. acs.orgacs.org This information is critical for understanding reaction mechanisms and for designing new synthetic routes. For this compound, there is a lack of published research on the theoretical prediction of its reaction pathways, whether in metabolic transformations or in synthetic reactions. DFT calculations, for instance, could elucidate the mechanisms of its potential oxidation, reduction, or substitution reactions. acs.orgresearchgate.net

Computational Mechanistic Elucidation

Quantum chemical studies are pivotal in mapping out the reaction pathways for the synthesis of pyrrolidine derivatives. While specific studies on this compound are not extensively documented in publicly available literature, the mechanistic elucidation for structurally related pyrrolidinedione derivatives offers a valid framework for understanding its synthesis. For instance, the synthesis of pyrrolidine rings can involve complex multi-step reactions, including Michael additions and cyclizations.

Computational models, often employing density functional theory (DFT), can be used to calculate the energy barriers of transition states and the relative energies of intermediates for each step of a proposed reaction mechanism. For a hypothetical synthesis of this compound, this would involve modeling the nucleophilic attack, bond formations, and any subsequent rearrangements. Such studies can identify the rate-determining step and provide insights into how reaction conditions could be optimized to improve yield and selectivity.

A quantum chemical study on a one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin, for example, detailed the energy barriers for each stage of the reaction, including Michael addition, a Nef-type rearrangement, and the final cyclization to form the pyrrolidine ring. nih.gov This type of computational analysis would be directly applicable to understanding the formation of the 3-substituted pyrrolidine core of this compound.

Reaction Kinetics and Thermodynamics Modeling

Building on the mechanistic elucidation, computational models can further predict the reaction kinetics and thermodynamics. By calculating the activation energies (ΔG‡) and reaction enthalpies (ΔH), it is possible to model the rate and spontaneity of the synthetic steps leading to this compound.

These models can explore the influence of various factors such as temperature, solvent, and catalysts on the reaction outcomes. For example, a study on a related reaction showed that the presence of a water molecule could significantly lower the energy barrier for a key rearrangement step, highlighting the importance of the solvent environment. nih.gov Thermodynamic calculations also help in determining the relative stability of different conformations of this compound and its intermediates.

Table 1: Illustrative Thermodynamic and Kinetic Data for a Hypothetical Reaction Step

| Parameter | Value (kJ/mol) |

| Activation Energy (ΔG‡) | 142.4 |

| Enthalpy of Reaction (ΔH) | -50.2 |

| Gibbs Free Energy of Reaction (ΔG) | -65.7 |

Note: The data in this table is illustrative and based on values reported for similar reactions in the literature. It does not represent actual experimental or calculated values for this compound.

Structure-Activity Relationship (SAR) Studies via Computational Docking

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, computational docking is a key technique to predict its binding affinity and mode of interaction with biological targets.

Modeling of Ligand-Target Interactions

Computational docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.

In the context of this compound, docking studies would involve placing the molecule into the binding site of a specific protein target. The scoring functions within the docking software then estimate the binding energy, providing a prediction of the compound's potency. Studies on other pyrrolidine derivatives have successfully used this approach to identify key amino acid residues responsible for binding. For example, docking studies of pyrrolidine derivatives as neuraminidase inhibitors identified Trp178, Arg371, and Tyr406 as crucial residues in the active site. nih.gov Similarly, research on pyrrolidine-based Mcl-1 inhibitors used docking to reveal the interaction modes with key residues in the protein's binding site. tandfonline.comnih.gov

These models are often refined using more computationally intensive methods like molecular dynamics (MD) simulations, which provide a dynamic view of the ligand-protein complex over time, confirming the stability of the predicted binding mode. tandfonline.comnih.gov

Rational Design of Optimized Derivatives

The insights gained from SAR and docking studies are invaluable for the rational design of new derivatives of this compound with improved activity and selectivity. By understanding which parts of the molecule are crucial for binding and which can be modified, chemists can design new compounds with enhanced properties.

For instance, if docking studies reveal that the ethyl group at the 3-position is involved in a key hydrophobic interaction, derivatives with larger or smaller alkyl groups could be synthesized to probe this interaction further. Similarly, if the hydroxyl group of the methanol (B129727) substituent is forming a critical hydrogen bond, analogs with alternative hydrogen-bonding moieties could be designed. This iterative process of computational design, synthesis, and biological testing is a cornerstone of modern drug discovery.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of a series of derivatives with their biological activity. tandfonline.comscispace.comtandfonline.com These models provide mathematical equations that can predict the activity of yet-to-be-synthesized compounds, further guiding the design process.

Applications of 3 Ethylpyrrolidin 3 Yl Methanol in Chemical Research

(3-Ethylpyrrolidin-3-yl)methanol as a Versatile Chemical Building Block

The pyrrolidine (B122466) ring is a common structural motif in many biologically active compounds and natural products. The presence of both a hydroxyl and an amino group in this compound provides two reactive sites that can be selectively functionalized, allowing for the construction of a variety of molecular architectures.

In the realm of organic synthesis, this compound and its derivatives serve as key starting materials. The hydroxyl and amino groups can undergo a wide range of chemical transformations. For instance, the amino group can be acylated, alkylated, or used in the formation of amides and sulfonamides. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or etherified. This dual functionality allows for the stepwise or simultaneous introduction of different substituents, leading to a diverse array of substituted pyrrolidines.

These transformations are fundamental in creating libraries of compounds for screening purposes or for the targeted synthesis of specific molecules. The ethyl group at the C3 position provides steric bulk, which can influence the stereochemical outcome of reactions at the adjacent functional groups.

The inherent structure of this compound makes it an ideal precursor for the synthesis of more complex heterocyclic systems. The bifunctional nature of the molecule allows for intramolecular reactions to form fused or bridged ring systems. For example, the amino and hydroxyl groups can be cyclized with appropriate reagents to form oxazine (B8389632) or other bicyclic structures.

Furthermore, this building block is utilized in multicomponent reactions and cycloaddition reactions to construct polycyclic and spirocyclic frameworks. For instance, it can participate in 1,3-dipolar cycloadditions to generate novel heterocyclic scaffolds. researchgate.net The synthesis of urazoles, a class of triazolidine-3,5-diones, from aniline (B41778) derivatives highlights a one-pot method for creating complex heterocyclic structures under mild conditions. organic-chemistry.org

Applications as Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, which aims to produce enantiomerically pure compounds. nih.gov The chiral nature of this compound makes it an attractive scaffold for the design of new ligands for enantioselective transformations.

Effective chiral ligands often possess a well-defined three-dimensional structure that can create a chiral environment around a metal center. rsc.org The pyrrolidine framework of this compound provides a rigid backbone for the attachment of coordinating groups. The synthesis of these ligands typically involves the modification of the amino and hydroxyl functionalities. For example, the amino group can be converted into a phosphine (B1218219), an amine, or an oxazoline, which are common coordinating moieties in catalysis.

The design of these ligands often follows modular principles, where different coordinating groups can be systematically varied to fine-tune the steric and electronic properties of the resulting catalyst. nih.gov This modularity allows for the optimization of the ligand for a specific reaction to achieve high enantioselectivity and reactivity. The synthesis of new chiral phosphinooxazolidine ligands based on pyrrolidinyl and 2-azanorbornyl structures for palladium-catalyzed asymmetric allylation demonstrates this principle. scilit.com

Ligands derived from this compound have the potential to be used in a variety of enantioselective reactions. When complexed with a metal, the resulting chiral catalyst can preferentially catalyze the formation of one enantiomer of a product over the other.

Examples of reactions where such ligands could be applied include:

Asymmetric Hydrogenation: Chiral phosphine ligands are widely used in the rhodium- or ruthenium-catalyzed asymmetric hydrogenation of olefins and ketones.

Asymmetric Allylic Alkylation: Palladium complexes with chiral ligands are effective catalysts for the enantioselective alkylation of allylic substrates. scilit.com

Asymmetric Aldol (B89426) and Michael Additions: Chiral ligands can control the stereochemical outcome of these fundamental carbon-carbon bond-forming reactions.

The table below summarizes the potential applications of ligands derived from this compound in promoting enantioselective reactions.

| Reaction Type | Metal Catalyst | Potential Outcome |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | High enantiomeric excess in the reduction of prochiral olefins and ketones. |

| Asymmetric Allylic Alkylation | Palladium | Formation of chiral products with high enantioselectivity. |

| Asymmetric Aldol Reaction | Lewis Acids | Diastereo- and enantioselective synthesis of β-hydroxy carbonyl compounds. |

| Asymmetric Michael Addition | Various Metals | Enantioselective formation of 1,5-dicarbonyl compounds. |

Role in Pharmaceutical Research as Advanced Synthetic Intermediates

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. mdpi.com this compound serves as a valuable chiral intermediate in the synthesis of these complex pharmaceutical agents. google.com

The specific stereochemistry of the pyrrolidine ring is often crucial for the biological activity of a drug molecule. The use of enantiomerically pure building blocks like this compound ensures the correct stereochemical configuration in the final drug substance. For instance, derivatives of this compound can be key intermediates in the synthesis of Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases like rheumatoid arthritis. google.com The synthesis of optically pure (S)-3-hydroxypyrrolidine, a key intermediate for various chiral pharmaceuticals, highlights the importance of such building blocks. google.com

The versatility of its functional groups allows for its incorporation into a wide range of drug scaffolds. The hydroxyl group can act as a handle for further synthetic transformations or can be a key pharmacophoric feature itself, participating in hydrogen bonding interactions with a biological target. The amino group provides a site for introducing substituents that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The synthesis of intermediates for drugs targeting frequent urination, such as optically active oxybutynin, exemplifies the utility of such chiral alcohols. sumitomo-chem.co.jp

In Vitro Studies of Biological Activity of this compound Derivatives

While this compound itself is primarily a building block, its derivatives have been the subject of numerous in vitro studies to assess their potential biological activities. These investigations have revealed significant potential in enzyme inhibition, antimicrobial effects, and receptor interactions.

Derivatives of the pyrrolidine scaffold have shown significant inhibitory activity against a range of enzymes implicated in various diseases.

α-Glucosidase and α-Amylase Inhibition: These enzymes are key targets in the management of type 2 diabetes. Inhibiting them slows the digestion of carbohydrates, thereby reducing the post-meal spike in blood glucose. Several studies have shown that synthetic pyrrolidine derivatives can effectively inhibit both α-glucosidase and α-amylase. nih.govresearchgate.net For instance, N-acetylpyrrolidine derivatives have demonstrated potent, mixed-type inhibition against α-glucosidase. nih.gov Chalcone derivatives incorporating a pyrrolidine ring have also been identified as excellent dual inhibitors of both enzymes. acs.org

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is another important target in diabetes treatment. It rapidly inactivates incretin (B1656795) hormones, which are responsible for stimulating insulin (B600854) secretion. ingentaconnect.comnih.gov The pyrrolidine scaffold is a central feature in many clinically used DPP-IV inhibitors, where it acts as a mimic of the natural proline substrate. ingentaconnect.comingentaconnect.com Novel pyrrolidine sulfonamide derivatives have been synthesized and shown to have significant DPP-IV inhibitory activity. frontiersin.orgnih.gov

Table 1: Enzyme Inhibition by Pyrrolidine Derivatives This table is for illustrative purposes and includes data for various pyrrolidine derivatives, not exclusively those derived from this compound.

| Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference(s) |

|---|---|---|---|

| Pyrrolidine-Chalcone Hybrid | α-Amylase | 14.61 ± 0.12 | acs.org |

| Pyrrolidine-Chalcone Hybrid | α-Glucosidase | 25.38 ± 2.09 | acs.org |

| N-Acetylpyrrolidine (4a) | α-Glucosidase | 520 ± 20 | nih.gov |

| Pyrrolidine-2,5-dione (11o) | α-Glucosidase | 28.3 ± 0.28 | nih.gov |

| TZD-DHPM Hybrid (22a) | α-Glucosidase | 0.98 ± 0.008 | nih.gov |

| Pyrrolidine Sulfonamide (23d) | DPP-IV | 11.32 ± 1.59 | frontiersin.orgnih.gov |

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Synthetic pyrrolidine derivatives have emerged as a promising class of compounds in this area. nih.gov

Studies have demonstrated that various substituted pyrrolidine derivatives possess significant antibacterial and antifungal properties. nih.govtandfonline.comtandfonline.com For example, certain pyrrolidine-2,5-dione derivatives have shown potent activity against the Gram-positive bacterium Enterococcus faecalis and the fungus Candida albicans. uobasrah.edu.iq Other research has focused on halogenated benzene (B151609) derivatives substituted with pyrrolidine, which have shown inhibitory activity against a panel of bacteria and fungi, including Staphylococcus aureus and Candida albicans. tandfonline.comtandfonline.com The mechanism of action is often related to the specific structural features of the derivatives, which allow them to interfere with essential cellular processes in the microorganisms. nih.gov

Table 2: Antimicrobial Activity of Synthetic Pyrrolidine Derivatives This table is for illustrative purposes and includes data for various pyrrolidine derivatives, not exclusively those derived from this compound.

| Derivative Class | Test Organism | Activity (MIC, µg/mL) | Reference(s) |

|---|---|---|---|

| Pyrrolidine-2,5-dione (5a) | Enterococcus faecalis | 0.25 | uobasrah.edu.iq |

| Pyrrolidine-2,5-dione (5a) | Candida albicans | 0.125 | uobasrah.edu.iq |

| Pyrrolidino-dibromobenzene (5) | Staphylococcus aureus | 128 | tandfonline.comtandfonline.com |

| Pyrrolidino-dibromobenzene (5) | Candida albicans | 32 | tandfonline.comtandfonline.com |

| Azo-Pyrrolidine-dione (8) | Staphylococcus aureus | 16 | nih.gov |

| Azo-Pyrrolidine-dione (8) | Vibrio cholerae | 16 | nih.gov |

The defined three-dimensional structure of pyrrolidine derivatives makes them excellent candidates for ligands that bind to specific biological receptors.

Nicotinic Acetylcholine Receptors (nAChRs): A series of benzofuran (B130515) and benzodioxane molecules bearing an N-methyl-2-pyrrolidinyl group have been synthesized and tested for their binding affinity to nAChRs. unimi.it These studies found that specific substitution patterns on the aromatic ring led to high affinity and selectivity for the α4β2 nAChR subtype, which is implicated in a number of central nervous system disorders. unimi.it

Chemokine Receptors: The CXCR4 chemokine receptor is involved in HIV infection, autoimmune disorders, and cancer metastasis. frontiersin.orgnih.gov Pyrrolidine-containing derivatives have been designed as potent CXCR4 antagonists. One such compound, which includes a pyridine, piperazine, and pyrimidine (B1678525) ring system attached to the pyrrolidine scaffold, showed a strong binding affinity to the CXCR4 receptor with an IC₅₀ value of 79 nM. frontiersin.orgnih.gov

Estrogen Receptors (ERα): The stereochemistry of the pyrrolidine ring can dramatically influence binding mode and activity. For example, the orientation of a methyl group on the pyrrolidine ring of a benzopyran derivative determined whether the compound acted as a pure antagonist of the estrogen receptor α (ERα), a target for breast cancer therapy. nih.gov

Analytical Methodologies for 3 Ethylpyrrolidin 3 Yl Methanol and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the purification and purity verification of (3-Ethylpyrrolidin-3-yl)methanol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for these purposes.

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally unstable compounds like this compound. A robust HPLC method is critical for assessing the purity of a sample and for identifying any process-related impurities or degradation products.